5-bromo-N-(4-fluorophenyl)pyridin-2-amine
Overview
Description
5-bromo-N-(4-fluorophenyl)pyridin-2-amine: is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological systems and pathways.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical compounds for pest control and crop protection.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors
Mode of Action
The exact mode of action of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine is currently unknown due to the lack of specific studies on this compound. Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of a fluorophenyl group. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.
Amination: The brominated pyridine is then reacted with an amine, such as 4-fluoroaniline, under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Products: Functionalized pyridines with different oxidation states.
Comparison with Similar Compounds
- 5-bromo-2-fluoropyridine
- 5-bromo-4-fluoropyridin-2-amine
- 2-amino-5-bromopyridine
Comparison:
- 5-bromo-N-(4-fluorophenyl)pyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
- The introduction of the 4-fluorophenyl group provides additional sites for interaction with biological targets, potentially enhancing its efficacy in pharmaceutical applications.
- Compared to other brominated or fluorinated pyridines, this compound may exhibit different electronic properties, making it suitable for specific material science applications.
Properties
IUPAC Name |
5-bromo-N-(4-fluorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIJJMBTVYKGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696431 | |
Record name | 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918305-48-3 | |
Record name | 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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